molecular formula C12H15N B3215630 2-(Hex-1-yn-1-yl)aniline CAS No. 116491-50-0

2-(Hex-1-yn-1-yl)aniline

Cat. No. B3215630
Key on ui cas rn: 116491-50-0
M. Wt: 173.25 g/mol
InChI Key: CSNXIDADBPPXAP-UHFFFAOYSA-N
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Patent
US05817674

Procedure details

32 mg of copper iodide and 140 mg of bistriphenyl phosphine palladium chloride and 2.3 ml of 1-hexyne were added to a solution of 4.4 g of 2-iodo aniline in 100 ml of triethylamine and the mixture was stirred for 15 hours at ambient temperature, then evaporated to dryness. The residue was taken up in ether and the insoluble part was filtered out, washed with ether and the ethereal fractions were evaporated to dryness. The residue was chromatographed on silica (eluant:hexane-ethyl acetate (9-1)) to obtain 3.27 of the desired product.
[Compound]
Name
bistriphenyl phosphine palladium chloride
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH3:6].I[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH2:10]>C(N(CC)CC)C.[Cu](I)I>[C:1]([C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH2:10])#[C:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
bistriphenyl phosphine palladium chloride
Quantity
140 mg
Type
reactant
Smiles
Name
Quantity
2.3 mL
Type
reactant
Smiles
C#CCCCC
Name
Quantity
4.4 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
32 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the insoluble part was filtered out
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
the ethereal fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (eluant:hexane-ethyl acetate (9-1))

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#CCCCC)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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